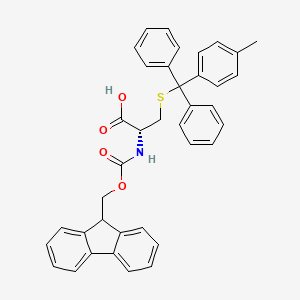

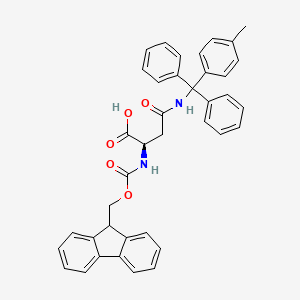

Fmoc-cis-4-aminocyclohexane acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

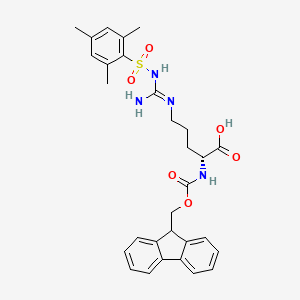

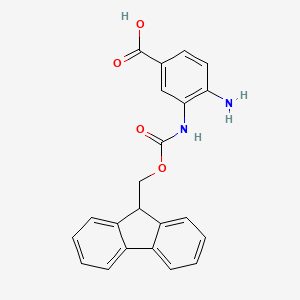

Fmoc-cis-4-aminocyclohexane acetic acid (Fmoc-cis-4-AChA) is an important synthetic organic compound used in a variety of scientific research applications. It is a versatile reagent that is used in a variety of organic synthesis reactions, as well as in biochemical and physiological experiments. Fmoc-cis-4-AChA is a cyclic derivative of the amino acid glycine, and is a valuable tool in the fields of synthetic organic chemistry and biochemistry.

科学的研究の応用

Large-Scale Synthesis and Combinatorial Libraries

Fmoc-cis-4-aminocyclohexane acetic acid and related Fmoc-protected non-proteogenic amino acids have been synthesized on a large scale, underscoring their utility as building blocks in combinatorial chemistry. Such compounds are employed to generate diverse peptide libraries, facilitating the discovery of molecules with potential therapeutic properties (Dener et al., 2001).

Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis, Fmoc-protected amino acids, including cyclohexane derivatives, serve as essential components. These compounds allow for the sequential construction of peptides on a solid support, with each amino acid addition occurring with high fidelity and efficiency. This methodology is instrumental in synthesizing peptides and small proteins for biological research (Fields & Noble, 2009).

Peptidomimetics and Conformational Studies

The incorporation of Fmoc-cis-4-aminocyclohexane acetic acid into peptides allows for the exploration of conformational constraints within peptidic structures. These constraints are pivotal in studying protein-protein interactions and the development of peptidomimetics that can mimic the function of proteins in a more stable and bioavailable form. Research in this area contributes significantly to the development of novel therapeutic agents with enhanced efficacy and specificity.

Analytical and Chromatographic Applications

Fmoc-protected amino acids, including cyclohexane derivatives, are also widely used in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). Their fluorescent properties, imparted by the Fmoc group, facilitate the sensitive and selective detection of amino acids and peptides in complex biological samples, thereby advancing proteomics and metabolomics research (Ou et al., 1996).

作用機序

Target of Action

Fmoc-cis-4-aminocyclohexane acetic acid is a complex compound used in peptide synthesis . The primary targets of this compound are the amino acids that make up the peptide chain. It interacts with these amino acids to facilitate the formation of peptide bonds.

Mode of Action

The compound works by protecting the amino group during peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group in the compound acts as a protective group for the amino group. This allows for the selective addition of amino acids in the peptide chain without unwanted side reactions .

Biochemical Pathways

The compound is involved in the biochemical pathway of peptide synthesis. It plays a crucial role in the elongation step of the peptide chain. The Fmoc group is removed under basic conditions, allowing the free amino group to react with the carboxyl group of the next amino acid .

Pharmacokinetics

Like other fmoc-amino acids, it is likely to have low bioavailability due to its large size and polarity .

Result of Action

The result of the action of Fmoc-cis-4-aminocyclohexane acetic acid is the successful synthesis of peptide chains. By protecting the amino group during synthesis, it allows for the precise addition of amino acids in the desired sequence .

Action Environment

The action of Fmoc-cis-4-aminocyclohexane acetic acid is influenced by the environmental conditions of the reaction. The pH, temperature, and solvent used can all impact the efficiency of peptide synthesis .

特性

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c25-22(26)13-15-9-11-16(12-10-15)24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZYEKKFVGYBHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-cis-4-aminocyclohexane acetic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

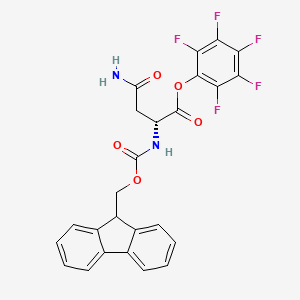

![(2,3,4,5,6-Pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613532.png)